5-(p-Methoxybenzylidene)rhodanine
Overview
Description
5-(p-Methoxybenzylidene)rhodanine is an organic compound with the molecular formula C₁₁H₉NO₂S₂ and a molecular weight of 251.325 g/mol It is a derivative of rhodanine, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
5-(p-Methoxybenzylidene)rhodanine is a synthetic compound that has been found to interact with several biological targets. One of its primary targets is the aldose reductase (AR) enzyme . AR is a key factor involved in the reduction of glucose to sorbitol, a process that is implicated in the complications of diabetes .
Mode of Action
The compound interacts with its targets, such as aldose reductase, through a process of competitive inhibition . This means that it competes with the substrate (in this case, glucose) for the active site of the enzyme. By binding to the active site, it prevents the substrate from interacting with the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of aldose reductase by this compound affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol. When aldose reductase is inhibited, the accumulation of sorbitol is reduced, which can help to manage diabetic complications .
Pharmacokinetics
The compound’s molecular weight of 251325 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of aldose reductase by this compound can help to manage diabetic complications by reducing the accumulation of sorbitol . This can potentially alleviate symptoms associated with diabetic complications, such as neuropathy and retinopathy .
Biochemical Analysis
Biochemical Properties
5-(p-Methoxybenzylidene)rhodanine has been found to exhibit antibacterial properties
Cellular Effects
Some studies suggest that rhodanine derivatives may have selective toxicity against cancer cells .
Molecular Mechanism
Rhodanine derivatives have been found to inhibit certain enzymes, suggesting that this compound may also interact with enzymes or other biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(p-Methoxybenzylidene)rhodanine can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of rhodanine with p-methoxybenzaldehyde in the presence of a base such as piperidine or triethylamine (TEA). The reaction is typically carried out under microwave dielectric heating, which enhances the reaction rate and yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation remains a practical approach for large-scale synthesis. The use of microwave-assisted synthesis and organic bases can be scaled up for industrial applications, ensuring efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(p-Methoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted rhodanine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylaminobenzylidene)rhodanine: Similar structure with a dimethylamino group instead of a methoxy group.
5-(4-Hydroxybenzylidene)rhodanine: Contains a hydroxy group at the para position.
Rhodanine-3-acetamide derivatives: Variants with acetamide groups, showing different biological activities.
Uniqueness
5-(p-Methoxybenzylidene)rhodanine is unique due to its methoxy substitution, which enhances its solubility and reactivity compared to other rhodanine derivatives. This substitution also influences its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGCJYCWFZQEFX-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180428 | |
Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81154-17-8, 5462-97-5 | |
Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81154-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodanine, 5-(p-methoxybenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(p-Methoxybenzylidene)rhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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